molecular formula C20H27NO B12730176 Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)- CAS No. 150747-26-5

Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)-

Katalognummer: B12730176
CAS-Nummer: 150747-26-5
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: BRLLXJNSYVCKKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-(2-phenyltricyclo(3311(sup 3,7))dec-2-yl)- is a complex organic compound characterized by its unique tricyclic structure

Vorbereitungsmethoden

The synthesis of Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)- involves multiple steps. The synthetic route typically starts with the preparation of the tricyclic core, followed by the introduction of the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological systems. In medicine, researchers explore its potential therapeutic effects, while in industry, it could be used in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to elucidate the exact mechanisms and pathways.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)- stands out due to its unique tricyclic structure. Similar compounds include other morpholine derivatives and tricyclic compounds, each with distinct properties and applications. The uniqueness of this compound lies in its specific combination of the morpholine ring and the tricyclic core, which may confer unique chemical and biological properties.

Eigenschaften

CAS-Nummer

150747-26-5

Molekularformel

C20H27NO

Molekulargewicht

297.4 g/mol

IUPAC-Name

4-(2-phenyl-2-adamantyl)morpholine

InChI

InChI=1S/C20H27NO/c1-2-4-17(5-3-1)20(21-6-8-22-9-7-21)18-11-15-10-16(13-18)14-19(20)12-15/h1-5,15-16,18-19H,6-14H2

InChI-Schlüssel

BRLLXJNSYVCKKB-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.